Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate
CAS No.: 18469-44-8
Cat. No.: VC21053159
Molecular Formula: C17H34NNaO4S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
![Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate - 18469-44-8](/images/no_structure.jpg)
Specification
CAS No. | 18469-44-8 |
---|---|
Molecular Formula | C17H34NNaO4S |
Molecular Weight | 371.5 g/mol |
IUPAC Name | sodium;2-[methyl(tetradecanoyl)amino]ethanesulfonate |
Standard InChI | InChI=1S/C17H35NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)18(2)15-16-23(20,21)22;/h3-16H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
Standard InChI Key | HJXBXTZDPSSEST-UHFFFAOYSA-M |
Isomeric SMILES | CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
SMILES | CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES | CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Properties and Structure
Molecular Composition and Structural Features
Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate has a molecular formula of C17H34NNaO4S and a molecular weight of 371.5 g/mol . The IUPAC name for this compound is sodium;2-[methyl(tetradecanoyl)amino]ethanesulfonate.
The chemical structure features several key components:
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A tetradecanoyl (myristoyl) chain, which is a 14-carbon fatty acid chain that forms the hydrophobic portion
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A methyl-substituted nitrogen atom that connects the fatty acid chain to the hydrophilic group
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An ethanesulfonate group with a sodium counterion that constitutes the hydrophilic portion of the molecule
This amphiphilic structure, containing both hydrophobic and hydrophilic regions, is essential for its surface-active properties.
Structural Identifiers and Chemical Representation
The compound can be represented through various chemical notation systems, which are valuable for database searches and structural analysis in computational chemistry.
Table 1. Structural Identifiers of Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate
Identifier | Value |
---|---|
CAS Number | 18469-44-8 |
IUPAC Name | sodium;2-[methyl(tetradecanoyl)amino]ethanesulfonate |
Molecular Formula | C17H34NNaO4S |
Molecular Weight | 371.5 g/mol |
Standard InChI | InChI=1S/C17H35NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)18(2)15-16-23(20,21)22;/h3-16H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
Standard InChIKey | HJXBXTZDPSSEST-UHFFFAOYSA-M |
Isomeric SMILES | CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
PubChem Compound ID | 23664339 |
The parent compound of Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate is Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]- (CID 87661) .
Applications in Pharmaceutical Research
Enhancing Drug Absorption
One of the most significant applications of Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate (sodium methyl myristoyl taurate, MMT) is in pharmaceutical research, particularly for enhancing the absorption of poorly water-soluble drugs. A study published in the Biological and Pharmaceutical Bulletin (2017) investigated the effects of various N-acyl taurates, including MMT, on the intestinal absorption of curcumin (CUR), a compound known for its poor water solubility and absorption .
The research demonstrated that MMT significantly enhanced the intestinal absorption of curcumin in rats. As shown in Table 2, when curcumin was co-administered with 1% (w/v) MMT, its area under the curve (AUC) increased to 3.9±1.1 μg/mL·min, representing a 43-fold enhancement compared to curcumin alone .
Table 2. Pharmacokinetic Parameters of Curcumin with Various N-acyl Taurates
Group | Cmax (μg/mL) | Tmax (min) | AUC0→240 min (μg/mL·min) | Enhancement Ratio |
---|---|---|---|---|
CUR | 0.004±0.004 | 30±0 | 0.090±0.090 | 1 |
+1% (w/v) MMT | 0.037±0.007 | 60±17 | 3.9±1.1* | 43 |
+1% (v/v) CMT | 0.027±0.005 | 30±0 | 3.8±0.68* | 42 |
+1% (v/v) LMT | 0.016±0.007 | 27±12 | 4.2±0.34** | 47 |
+1% (w/v) PMT | 0.003±0.001 | 60±0 | 0.10±0.020 | 1 |
+1% (w/v) SMT | 0.020±0.001 | 150±24 | 1.9±1.6 | 21 |
Note: Results are expressed as the mean±S.E. of 3–4 experiments. *p<0.05, **p<0.01, compared with CUR (control) .
Solubility Enhancement Properties
The effectiveness of Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate as a solubility enhancer is another critical aspect of its pharmaceutical applications. The same study evaluated the solubilizing ability of various N-acyl taurates for curcumin, and the results revealed significant differences among compounds with different chain lengths .
Table 3. Solubility of Curcumin in Various N-acyl Taurate Solutions
Group | Solubility (μg/mL) | Enhancement Ratio |
---|---|---|
CUR | 0.007±0.001 | 1 |
+1% (w/v) MMT | 5.7±0.88*** | 814 |
+1% (v/v) CMT | 35±0.34*** | 5000 |
+1% (v/v) LMT | 29±0.69*** | 4143 |
+1% (w/v) PMT | 0.63±0.14 | 90 |
+1% (w/v) SMT | 0.73±0.10 | 104 |
Note: Results are expressed as the mean±S.E. of at least three experiments. ***p<0.001, compared with CUR (control) .
MMT increased the solubility of curcumin to 5.7±0.88 μg/mL, representing an 814-fold enhancement compared to curcumin in buffer alone. This substantial improvement in solubility contributes to the enhanced bioavailability observed in the absorption studies .
Mechanisms of Action
Absorption Enhancement Mechanisms
The research on Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate provides insights into the mechanisms by which it enhances drug absorption. The 2017 study utilized Caco-2 cell monolayers, a model of the intestinal epithelium, to investigate these mechanisms .
The findings suggest that the intestinal absorption enhancement by MMT and other N-acyl taurates can be attributed to a synergistic effect of two primary mechanisms:
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Increased drug solubility: MMT significantly enhances the solubility of poorly water-soluble compounds like curcumin, as demonstrated by the 814-fold increase in solubility .
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Enhanced permeability: The study indicated that N-acyl taurates can reduce the transepithelial electrical resistance (TEER) value of Caco-2 cells, suggesting an effect on tight junctions that increases paracellular permeability .
This dual mechanism explains the significant enhancement in bioavailability observed when curcumin was co-administered with MMT.
Comparative Analysis with Similar Compounds
Structure-Activity Relationships Among N-acyl Taurates
Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate belongs to a family of N-acyl taurates that includes compounds with different fatty acid chain lengths. The research data reveals interesting structure-activity relationships among these compounds .
Based on the experimental results, there are notable differences in the solubilizing ability and absorption enhancement properties of these compounds, which can be summarized as follows:
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Solubilizing ability: CMT > LMT > MMT > SMT > PMT
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Absorption enhancement (based on AUC): LMT > MMT > CMT > SMT > PMT
These variations can be attributed to the different chain lengths and chemical structures of the compounds, which affect their amphiphilic properties and interactions with biological membranes and drug molecules .
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